molecular formula C12H8N2O4Zn B157326 Zinc Picolinate CAS No. 17949-65-4

Zinc Picolinate

Cat. No. B157326
CAS RN: 17949-65-4
M. Wt: 309.6 g/mol
InChI Key: NHVUUBRKFZWXRN-UHFFFAOYSA-L
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Patent
USRE033988

Procedure details

Thirty grams of ZnSO4.7H2O was dissolved in 200 ml. deionized water at room temperature. Thereafter, 20 g. picolinic acid (Sigma Chemical, St. Louis, MO) was added to the solution and the solution was stirred continuously. Within 3-5 minutes a precipitate began to form. After 30 minutes the stirring was discontinued and the mixture was left standing at room temperature until the precipitate had settled to the bottom. The supernatant was removed by aspiration and the precipitate was suspended in enough deionized water to yield 200 ml. This suspension was then heated in a beaker with continuous stirring until the precipitate had completely dissolved after which the beaker was placed in an ice bath and stored overnight in a cold room (4°). The following morning the supernatant was aspirated from the crystals and the crystals were freeze dried. Assay of the crystals proved that the complex contained 2 moles of picolinic acid and 1 mole of zinc [zinc dipicolinate, Zn(PA)2 ].
[Compound]
Name
ZnSO4.7H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=[O:8].[Zn:10]>O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O-:9])=[O:8].[Zn+2:10].[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O-:9])=[O:8] |f:3.4.5|

Inputs

Step One
Name
ZnSO4.7H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Step Three
Name
Quantity
2 mol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
[Zn]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred continuously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
to form
WAIT
Type
WAIT
Details
After 30 minutes the stirring was discontinued
Duration
30 min
WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
standing at room temperature until the precipitate
CUSTOM
Type
CUSTOM
Details
The supernatant was removed by aspiration
CUSTOM
Type
CUSTOM
Details
to yield 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
This suspension was then heated in a beaker
STIRRING
Type
STIRRING
Details
with continuous stirring until the precipitate
DISSOLUTION
Type
DISSOLUTION
Details
had completely dissolved after which the beaker
CUSTOM
Type
CUSTOM
Details
was placed in an ice bath
WAIT
Type
WAIT
Details
stored overnight in a cold room (4°)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 (± 1) min
Name
Type
Smiles
N1=C(C=CC=C1)C(=O)[O-].[Zn+2].N1=C(C=CC=C1)C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.